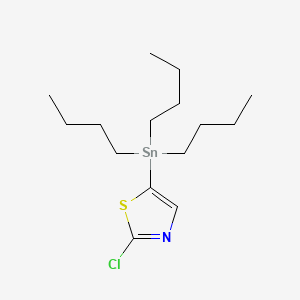

2-Chloro-5-(tributylstannyl)thiazole

Description

The exact mass of the compound 2-Chloro-5-(tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-(tributylstannyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(tributylstannyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-chloro-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCCAZVZCUGOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28ClNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470107 | |

| Record name | 2-Chloro-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889672-73-5 | |

| Record name | 2-Chloro-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: A Keystone Reagent for Medicinal Chemistry

Introduction: The Thiazole Scaffold and the Strategic Importance of Organostannane Reagents

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic penicillin nucleus and the antiretroviral drug Ritonavir.[1] The unique electronic properties and the capacity of the thiazole scaffold to engage in various non-covalent interactions make it a "privileged structure" in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

The synthesis of diverse libraries of substituted thiazoles is therefore a critical task for drug discovery programs. 2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly valuable and versatile building block for this purpose. As an organostannane, its primary utility lies in the palladium-catalyzed Stille cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds. This guide provides a comprehensive overview of the properties, synthesis, and application of 2-Chloro-5-(tributylstannyl)thiazole, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of 2-Chloro-5-(tributylstannyl)thiazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 889672-73-5 | [5] |

| Molecular Formula | C₁₅H₂₈ClNSSn | [5][6] |

| Molecular Weight | 408.62 g/mol | [5][7] |

| Appearance | Liquid | [5][6] |

| Density | 1.236 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.528 | [5][6] |

| Storage Temperature | 2-8°C | [5][6] |

| SMILES String | CCCC(CCCC)c1cnc(Cl)s1 | [5][6] |

| InChI Key | ZXCCAZVZCUGOQU-UHFFFAOYSA-N | [5][6] |

Safety & Handling

Organotin compounds, including 2-Chloro-5-(tributylstannyl)thiazole, are known to be toxic and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[6][8]

Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8]

Synthesis of 2-Chloro-5-(tributylstannyl)thiazole

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and scientifically sound synthetic route can be proposed based on well-established organometallic chemistry principles. The most logical approach involves the stannylation of a pre-existing 2-chlorothiazole precursor. A common and effective method is via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.

Proposed Synthetic Workflow

The synthesis would logically start from 2-chloro-5-bromothiazole. The significantly different reactivity of the C-Br versus the C-Cl bond under lithium-halogen exchange conditions allows for selective metalation at the 5-position.

Caption: Proposed synthesis of 2-Chloro-5-(tributylstannyl)thiazole.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is based on analogous syntheses of stannylated heterocycles.[9]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-chloro-5-bromothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of n-butyllithium is critical as it facilitates rapid lithium-halogen exchange at the more reactive C-Br bond.

-

Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour. Successful formation of the 2-chloro-5-lithiothiazole intermediate is crucial for the subsequent step.

-

Stannylation: Add tributyltin chloride (1.1 eq.) dropwise to the cold solution. The electrophilic tin atom is readily attacked by the nucleophilic lithiated thiazole.

-

Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Core Application: The Stille Cross-Coupling Reaction

The paramount application of 2-Chloro-5-(tributylstannyl)thiazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, allowing for the direct attachment of the 2-chlorothiazole moiety to a wide variety of aromatic, heteroaromatic, and vinylic partners.

Catalytic Cycle Mechanism

The mechanism of the Stille reaction is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (in this case, the thiazole derivative, R²) transfers its thiazole group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Field-Proven Experimental Protocol: Stille Coupling

This protocol provides a robust starting point for coupling 2-Chloro-5-(tributylstannyl)thiazole with an aryl bromide. Optimization of catalyst, ligand, and temperature may be required for specific substrates.

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), 2-Chloro-5-(tributylstannyl)thiazole (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), and anhydrous, degassed solvent (e.g., toluene or DMF) to a Schlenk flask equipped with a magnetic stir bar and condenser.

-

Causality Insight: The use of an excess of the organostannane helps to drive the reaction to completion. The Pd(PPh₃)₄ catalyst is often effective as it is pre-activated to the Pd(0) state. Degassing the solvent is critical to prevent oxidation of the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 80-110 °C. The optimal temperature is substrate-dependent and should be determined empirically.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature. A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts (e.g., Bu₃SnBr). A common and effective workup involves adding a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stirring vigorously for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.

-

Isolation: After filtration, extract the aqueous phase with an organic solvent, combine the organic layers, dry, and concentrate. The crude product is then purified by flash column chromatography to yield the desired 5-aryl-2-chlorothiazole.

Applications in Drug Discovery and Development

The true value of 2-Chloro-5-(tributylstannyl)thiazole lies in its ability to serve as a versatile scaffold for generating novel molecular entities with potential therapeutic applications. By coupling this reagent with a diverse range of aryl and heteroaryl halides, medicinal chemists can rapidly construct libraries of compounds for biological screening.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core that interacts with the hinge region of the ATP-binding site. The 2-chlorothiazole moiety can be used as such a core, with the Stille coupling providing a means to introduce various substituents to probe the kinase's active site.

-

Anticancer Agents: The thiazole ring is a feature of several approved anticancer drugs. Using 2-Chloro-5-(tributylstannyl)thiazole, novel derivatives can be synthesized to explore structure-activity relationships (SAR) for improved potency and selectivity against cancer cell lines.

-

Antimicrobial Drug Development: Thiazole-containing compounds have shown potent antibacterial and antifungal activities. This building block enables the synthesis of new antimicrobial candidates to combat drug-resistant pathogens.

The chlorine atom at the 2-position provides an additional synthetic handle for further functionalization, for example, via nucleophilic aromatic substitution, allowing for the creation of highly complex and diverse molecular architectures from a single, strategic starting material.

Conclusion

2-Chloro-5-(tributylstannyl)thiazole is a powerful and strategic reagent for modern organic synthesis and medicinal chemistry. Its primary utility in the Stille cross-coupling reaction provides a reliable and versatile method for the construction of 5-substituted-2-chlorothiazoles, which are key intermediates in the development of new therapeutic agents. While the inherent toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this building block are undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate 2-Chloro-5-(tributylstannyl)thiazole into their synthetic programs, accelerating the discovery of next-generation pharmaceuticals.

References

-

Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. Available from: [Link]

-

Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Available from: [Link]

-

ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Available from: [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Available from: [Link]

-

PubChem. 5-Chlorothiazole. Available from: [Link]

-

PubMed Central. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available from: [Link]

- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Chlorothiazole | C3H2ClNS | CID 15179918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Sigma Aldrich Fine Chemicals Biosciences 2-Chloro-5-(tributylstannyl)thiazole | Fisher Scientific [fishersci.com]

- 7. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Chloro-5-(tributylstannyl)thiazole CAS number 889672-73-5

An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole (CAS: 889672-73-5): A Versatile Building Block for Modern Drug Discovery

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including numerous approved pharmaceuticals.[1][2][3] This five-membered heterocycle's unique electronic properties and its capacity to act as a bioisostere for other aromatic systems make it a highly sought-after component in drug design.[2][4] 2-Chloro-5-(tributylstannyl)thiazole has emerged as a critical and highly versatile building block for the efficient introduction of the thiazole moiety into complex molecular architectures.[5] Its principal utility lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful carbon-carbon bond-forming method that offers broad functional group tolerance and reliable reactivity.[3][6][7]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. From the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the underlying principles and causality behind experimental choices, providing field-proven insights into the effective use of this powerful reagent. We will explore its physicochemical properties, safe handling, synthesis, and core reactivity, with a focus on its strategic application in the synthesis of advanced, biologically active molecules.

Part 1: Physicochemical Properties and Critical Safety Protocols

A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use in any research setting. 2-Chloro-5-(tributylstannyl)thiazole is a high-value reagent with specific handling requirements due to the toxicity associated with organotin compounds.[6][8]

Physicochemical Data Summary

The key properties of 2-Chloro-5-(tributylstannyl)thiazole are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 889672-73-5 | [9][10][11] |

| Molecular Formula | C₁₅H₂₈ClNSSn | [10][11][12] |

| Molecular Weight | 408.62 g/mol | [11][12] |

| Appearance | Yellow liquid | [10][11] |

| Density | 1.236 g/mL at 25 °C | [11][12] |

| Refractive Index | n20/D 1.528 | [11][12] |

| Storage Conditions | 2-8°C, under inert atmosphere | [11][12] |

Expert Insights: Handling and Stability

The tributylstannyl group renders the molecule susceptible to protodestannylation, particularly under acidic conditions. Therefore, it should be handled using anhydrous solvents and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen. Its stability is generally good under neutral or slightly basic conditions at the recommended storage temperature.

Mandatory Safety & Handling Protocol

Organotin compounds are classified as highly toxic and pose significant health and environmental risks.[11][12] Strict adherence to safety protocols is non-negotiable.

-

Hazard Profile : This compound is acutely toxic if swallowed or in contact with skin, causes serious skin and eye irritation, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[11][12] It is also very toxic to aquatic life with long-lasting effects.[11]

-

Engineering Controls : All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

-

Gloves : Nitrile or neoprene gloves (double-gloving is recommended).

-

Eye Protection : Chemical safety goggles and a full-face shield.

-

Lab Coat : A flame-retardant lab coat with tight-fitting cuffs.

-

-

Waste Disposal : All organotin-contaminated waste, including reaction residues, solvents, and contaminated labware, must be collected in a designated, sealed hazardous waste container. Disposal must follow institutional, local, and national regulations for heavy metal waste.

Part 2: Synthesis and Characterization

While 2-Chloro-5-(tributylstannyl)thiazole is commercially available, understanding its synthesis provides insight into potential impurities and its reactivity. The most logical and widely practiced approach for creating aryl-stannane bonds is through a metal-halogen exchange followed by quenching with an electrophilic tin species.[6]

Proposed Synthetic Workflow

The synthesis would logically start from a 2-chloro-5-halothiazole precursor, such as 2-chloro-5-bromothiazole. The process involves a low-temperature lithiation to form the highly reactive 5-lithiothiazole intermediate, which is then trapped with tributyltin chloride.

Causality in Synthesis

-

Cryogenic Temperature (-78 °C) : The lithiation step is performed at dry ice/acetone bath temperature. This is critical because the resulting 5-lithiothiazole intermediate is highly basic and thermally unstable. The low temperature prevents side reactions, such as decomposition or reaction with the solvent (THF).

-

Anhydrous Conditions : All reagents and solvents must be scrupulously dried. n-Butyllithium reacts violently with water, and the lithiated intermediate would be instantly quenched by any protic source, terminating the desired reaction pathway.

Characterization

Verification of the final product's identity and purity is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹⁹Sn NMR are definitive. ¹H NMR would confirm the presence of the thiazole proton and the characteristic multiplets of the tributyl groups. ¹¹⁹Sn NMR provides a clear signal for the tin center.

-

Mass Spectrometry (MS) : Provides the molecular weight and isotopic pattern characteristic of the tin and chlorine atoms, confirming the elemental composition.

Part 3: The Stille Cross-Coupling Reaction: A Detailed Protocol

The premier application of 2-Chloro-5-(tributylstannyl)thiazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This reaction enables the formation of a C-C bond between the thiazole ring (at C5) and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[7]

The Catalytic Cycle

The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Self-Validating Experimental Protocol: Stille Coupling

This protocol describes a general procedure for coupling 2-Chloro-5-(tributylstannyl)thiazole with a generic aryl bromide.

1. Reagent and Glassware Preparation (The Foundation of Success):

-

Rationale : The palladium catalyst is sensitive to oxygen, and organometallic reagents can be quenched by water. A successful reaction is contingent on a scrupulously inert environment.

-

Procedure :

- Dry a Schlenk flask and magnetic stir bar in an oven (120 °C) overnight and allow to cool under a stream of dry argon or nitrogen.

- Ensure all solvents (e.g., Dioxane, Toluene, or DMF) are anhydrous and degassed. Degassing is achieved by bubbling argon through the solvent for 30-60 minutes or by three freeze-pump-thaw cycles.

2. Reaction Assembly (Precision Under Inert Atmosphere):

-

Rationale : Maintaining the inert atmosphere during reagent addition is critical to prevent catalyst deactivation.

-

Procedure :

- To the dried Schlenk flask, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a magnetic stir bar.

- Seal the flask, and evacuate and backfill with argon three times.

- Via syringe, add the degassed solvent (to make a ~0.1 M solution).

- Finally, add 2-Chloro-5-(tributylstannyl)thiazole (1.2 eq) via syringe. The slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.

3. Reaction Execution and Monitoring:

-

Rationale : Most Stille couplings require thermal energy to drive the catalytic cycle, particularly the reductive elimination step.

-

Procedure :

- Immerse the flask in a preheated oil bath (typically 80-110 °C).

- Stir the reaction vigorously.

- Monitor the reaction's progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting the organic layer on a TLC plate. The disappearance of the starting aryl bromide is a key indicator of completion.

4. Work-up and Purification (The Critical Tin Removal):

-

Rationale : The primary challenge post-reaction is the removal of the stoichiometric and highly toxic tributyltin byproducts (e.g., Bu₃SnBr).

-

Procedure :

- Cool the reaction mixture to room temperature.

- Dilute the mixture with a solvent like ethyl acetate.

- Wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble tributyltin fluoride which can be removed by filtration through a pad of Celite. This is a crucial, self-validating step for toxicity mitigation.

- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to isolate the pure coupled product.

Part 4: Strategic Applications in Drug Discovery

The true value of 2-Chloro-5-(tributylstannyl)thiazole lies in the synthetic versatility it provides. The product of the Stille coupling is not necessarily the final molecule but a highly functionalized intermediate for further elaboration.

Dual-Functionality Workflow

This reagent allows for a two-stage diversification strategy. The Stille reaction installs the core scaffold, and the chloro-group at the 2-position serves as a handle for subsequent nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

This dual reactivity makes it an ideal tool for programs targeting kinases, where the 5-aryl group can be tailored to occupy a hydrophobic pocket while the 2-amino group can form critical hydrogen bonds with the kinase hinge region.[3] Similarly, in the development of novel antimicrobial or anticancer agents, this strategy allows for fine-tuning of physicochemical properties to optimize potency and pharmacokinetic profiles.[13][14]

Conclusion

2-Chloro-5-(tributylstannyl)thiazole is more than a mere chemical; it is a strategic enabler for innovation in medicinal chemistry and materials science. Its reliable performance in the Stille cross-coupling reaction provides a robust method for constructing the valuable thiazole scaffold. The retained chloro-substituent offers a secondary point for diversification, empowering chemists to rapidly explore chemical space and optimize molecular properties. By combining a deep understanding of its reactivity with stringent adherence to safety protocols, researchers can fully leverage the power of this versatile building block to accelerate the discovery and development of next-generation therapeutics.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.

-

El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]

-

Yurttas, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1195-1203. [Link]

-

Aziz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7433. [Link]

- Gomha, S. M., et al. (2017). A review on the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society, 82(1), 1-32.

-

Chemsrc. (n.d.). 5-(Tributylstannyl)thiazole. [Link]

-

American Elements. (n.d.). Product Datasheet: 2-Chloro-5-(tri-n-butylstannyl)thiazole. [Link]

-

Chemsrc. (n.d.). 4-(Tributylstannyl)-1,3-thiazole. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

- Zade, S. S., & Vittal, J. J. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 28(15), 4416-4423.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. 4-(Tributylstannyl)-1,3-thiazole | CAS#:173979-01-6 | Chemsrc [chemsrc.com]

- 9. 2-Chloro-5-(tributylstannyl)-1,3-thiazole | 889672-73-5 [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. 2-クロロ-5-(トリブチルスタンニル)チアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5 [sigmaaldrich.com]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Structure of 2-Chloro-5-(tributylstannyl)thiazole

An In-Depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence in pharmaceuticals, from anticancer agents to antivirals, underscores the continuous need for versatile and efficient synthetic building blocks to facilitate the discovery of new chemical entities.[4][5][6] 2-Chloro-5-(tributylstannyl)thiazole emerges as a particularly valuable intermediate for drug development professionals. This bifunctional reagent offers two distinct points for chemical modification: a chloro-substituent at the 2-position, amenable to nucleophilic substitution, and a tributylstannyl group at the 5-position, primed for palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview of 2-Chloro-5-(tributylstannyl)thiazole, designed for researchers and scientists in the field. As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive narrative grounded in mechanistic principles and practical laboratory experience. We will delve into its physicochemical properties, provide a robust synthesis protocol, explore its primary application in the Stille cross-coupling reaction, and address the critical safety protocols required for handling organotin compounds.

Part 1: Physicochemical Properties and Spectral Data

Understanding the fundamental properties of a reagent is the first step in its effective application. 2-Chloro-5-(tributylstannyl)thiazole is a dense, liquid organometallic compound that requires refrigerated storage to maintain its integrity.[7]

Physical and Chemical Properties

The key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 889672-73-5 | [8][9] |

| Molecular Formula | C₁₅H₂₈ClNSSn | |

| Molecular Weight | 408.62 g/mol | |

| Physical Form | Liquid | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index | n20/D 1.528 | |

| Storage Temperature | 2-8°C | [7] |

| SMILES String | CCCC(CCCC)c1cnc(Cl)s1 | |

| InChI Key | ZXCCAZVZCUGOQU-UHFFFAOYSA-N |

Anticipated Spectral Data

| Spectrum Type | Expected Signals and Interpretation |

| ¹H NMR | ~7.5-7.8 ppm (s, 1H): Thiazole ring proton at C4. ~0.9-1.8 ppm (m, 27H): Overlapping signals corresponding to the protons of the three n-butyl groups attached to the tin atom. |

| ¹³C NMR | ~155-160 ppm: C2 carbon bearing the chloro group. ~145-150 ppm: C5 carbon bearing the stannyl group. ~140-145 ppm: C4 carbon of the thiazole ring. ~10-30 ppm: Signals corresponding to the carbons of the n-butyl groups. |

| Mass Spec (ESI+) | m/z ~409 [M+H]⁺: Predicted parent ion peak, accounting for the isotopic distribution of Sn and Cl.[10] Additional adducts like [M+Na]⁺ at m/z ~432 may be observed.[10] |

Part 2: Synthesis and Purification

The synthesis of 2-Chloro-5-(tributylstannyl)thiazole is most logically achieved via the stannylation of a pre-existing 2-chlorothiazole. This approach leverages the reactivity of organolithium reagents to create a nucleophilic thiazole intermediate that can be quenched with an electrophilic tin source. This method is adapted from established protocols for the stannylation of similar heterocyclic systems.[12]

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-Chloro-5-(tributylstannyl)thiazole.

Detailed Experimental Protocol

Materials: 2-Chlorothiazole, n-Butyllithium (n-BuLi) in hexanes, Tributyltin chloride, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate, Silica gel.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chlorothiazole (1.0 eq.) and anhydrous THF.

-

Causality: An inert atmosphere and anhydrous conditions are critical because organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.

-

Causality: The low temperature controls the exothermic reaction and prevents side reactions. The proton at the 5-position of the thiazole is the most acidic and is selectively deprotonated by the strong base.[13]

-

-

Stannylation: While maintaining the temperature at -78 °C, add tributyltin chloride (1.2 eq.) dropwise. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality: The newly formed lithiated thiazole acts as a potent nucleophile, attacking the electrophilic tin atom of tributyltin chloride to form the desired C-Sn bond.

-

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the final product.

Part 3: Chemical Reactivity and Key Applications

The synthetic utility of 2-Chloro-5-(tributylstannyl)thiazole is dominated by the palladium-catalyzed Stille cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, valued for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[14][15]

The Stille Cross-Coupling Reaction

The reaction couples the thiazole moiety (from the organostannane) with an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[16]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Stille cross-coupling reaction.[15]

Detailed Protocol for a Representative Stille Coupling

Materials: 2-Chloro-5-(tributylstannyl)thiazole, Aryl bromide (e.g., 4-bromoacetophenone), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous DMF or Toluene, Copper(I) iodide (CuI, optional additive).

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and optionally, CuI (0.1 eq.).

-

Causality: Pd(PPh₃)₄ is a common pre-catalyst that generates the active Pd(0) species in solution. CuI can act as a co-catalyst, accelerating the transmetalation step, which is often rate-limiting.[17]

-

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 2-Chloro-5-(tributylstannyl)thiazole (1.1 eq.) via syringe, followed by the anhydrous solvent.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF).

-

Causality: The KF wash helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be filtered off.

-

-

Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the coupled product.

Part 4: Application in Drug Discovery - A Synthetic Strategy

The true power of this reagent lies in its ability to facilitate sequential couplings. A drug discovery program might first use the stannane in a Stille coupling to build a core scaffold, and then use the chloro-substituent for further diversification.

Workflow for Scaffold Diversification

Caption: Sequential functionalization using the subject reagent.

This two-step process allows for the rapid generation of a library of compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are central to drug development.

Part 5: Safety, Handling, and Disposal

Trustworthiness in science begins with safety. Organotin compounds are acutely toxic and pose significant health and environmental hazards.[18][19] Strict adherence to safety protocols is not optional; it is a mandatory component of responsible research.

Hazard Identification

2-Chloro-5-(tributylstannyl)thiazole is classified with multiple hazards.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 / H319 | Causes skin/serious eye irritation |

| H360FD | May damage fertility. May damage the unborn child. |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Safe Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[20][21]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use heavier-duty gloves or double-glove), and splash-proof safety goggles.[21]

-

Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite). Do not use water.[18] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Working Alone: Do not work with organotin reagents while alone in the laboratory.[20]

Waste Disposal

Organotin waste is classified as hazardous and must not be disposed of down the drain.[19]

-

Liquid Waste: Collect all liquid waste containing tin residues (including reaction mother liquors and chromatography solvents) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Solid Waste: Contaminated solids (gloves, silica gel, filter paper) should be placed in a separate, sealed hazardous waste container.

-

Decontamination: Glassware that has come into contact with the reagent should be rinsed with a solvent (e.g., hexanes or toluene) into the hazardous waste container before conventional washing.[20]

Conclusion

2-Chloro-5-(tributylstannyl)thiazole is a highly versatile and potent building block for organic synthesis, particularly within the context of drug discovery and development. Its dual reactivity allows for controlled, sequential bond formations, enabling the efficient construction of complex molecular architectures based on the privileged thiazole scaffold. While its utility is significant, its high toxicity necessitates a rigorous and disciplined approach to handling and disposal. By understanding its properties, mastering its application in key reactions like the Stille coupling, and adhering strictly to safety protocols, researchers can effectively leverage this reagent to advance the frontiers of medicinal chemistry.

References

-

National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link][18]

-

Del Valle Lab. Standard Operating Procedures - Organotin reagents. [Link][20]

-

Al-Ostoot, F.H., et al. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 2023. [Link][1]

-

Bentham Science Publisher. Synthesis, Reaction and Biological Activity of Thiazoles. [Link][4]

-

PubMed. Synthesis, Reaction and Biological Activity of Thiazoles. [Link][5]

-

Educational Administration: Theory and Practice. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link][2]

-

ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. [Link][3]

-

PubChemLite. 2-chloro-5-(tributylstannyl)-1,3-thiazole (C15H28ClNSSn). [Link][10]

-

Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. [24]

-

Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. [25]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link][13]

-

Clym Environmental Services. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link][21]

-

Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link][26]

-

Myers Group, Harvard University. The Stille Reaction. [Link][17]

-

PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Link][6]

-

Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link][28]

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reaction and Biological Activity of Thiazoles | Bentham Science [benthamscience.com]

- 5. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-(tributylstannyl)-1,3-thiazole | 889672-73-5 [chemicalbook.com]

- 8. 889672-73-5 Cas No. | 2-Chloro-5-(tributylstannyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. PubChemLite - 2-chloro-5-(tributylstannyl)-1,3-thiazole (C15H28ClNSSn) [pubchemlite.lcsb.uni.lu]

- 11. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 19. fishersci.fr [fishersci.fr]

- 20. delvallelab.weebly.com [delvallelab.weebly.com]

- 21. thesafetygeek.com [thesafetygeek.com]

- 22. stacks.cdc.gov [stacks.cdc.gov]

- 23. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 25. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 26. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 27. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

Molecular weight of 2-Chloro-5-(tributylstannyl)thiazole

An In-Depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(tributylstannyl)thiazole, a pivotal organostannane reagent in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical properties, a detailed synthesis protocol, its primary application in palladium-catalyzed Stille cross-coupling reactions, and critical safety and handling procedures. The thiazole moiety is a privileged scaffold in medicinal chemistry, and this guide illuminates the role of 2-Chloro-5-(tributylstannyl)thiazole as a key building block for introducing this valuable heterocycle into complex molecular architectures, thereby facilitating the development of novel therapeutic agents.

Introduction: The Strategic Importance of 2-Chloro-5-(tributylstannyl)thiazole

The five-membered heterocyclic compound, thiazole, is a cornerstone in the design of biologically active molecules. Its presence in numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, underscores its significance.[1] The thiazole ring's unique electronic properties and its capacity for hydrogen bonding and other non-covalent interactions make it a favored structural motif in medicinal chemistry.[2] It is a component of a wide array of compounds with diverse pharmaceutical applications, including anti-inflammatory, anti-cancer, anti-viral, and antimicrobial activities.[1][3]

2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly versatile and efficient building block for the synthesis of complex, substituted thiazoles.[2] Its utility is primarily demonstrated in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2][4] This reagent provides a reliable pathway to couple the 2-chloro-thiazole unit with a wide variety of organic electrophiles. The tributylstannyl group serves as the nucleophilic partner in this reaction, while the chloro substituent offers an additional handle for subsequent chemical modifications, further enhancing its synthetic value.

This guide will delve into the essential technical aspects of 2-Chloro-5-(tributylstannyl)thiazole, offering both foundational knowledge and practical, field-proven insights to empower researchers in its effective and safe utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 2-Chloro-5-(tributylstannyl)thiazole is a liquid at room temperature with a defined set of characteristics that dictate its handling and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 408.62 g/mol | [5] |

| Empirical Formula | C₁₅H₂₈ClNSSn | |

| CAS Number | 889672-73-5 | [5] |

| Appearance | Liquid | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index | n20/D 1.528 | |

| Boiling Point | 152-155 °C at 0.2 mmHg | [5] |

| Flash Point | >110 °C | [5] |

| Storage Temperature | 2-8°C |

Characterization of 2-Chloro-5-(tributylstannyl)thiazole is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis of 2-Chloro-5-(tributylstannyl)thiazole

The synthesis of organostannanes like 2-Chloro-5-(tributylstannyl)thiazole generally involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. The following protocol describes a representative synthesis starting from 2-chlorothiazole.

Synthesis Workflow

The synthesis is a two-step process involving the deprotonation of 2-chlorothiazole to create a nucleophilic intermediate, followed by quenching with tributyltin chloride.

Caption: Synthesis of 2-Chloro-5-(tributylstannyl)thiazole.

Detailed Experimental Protocol

Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium at low temperatures (-78 °C) is critical. It ensures regioselective deprotonation at the C5 position of the thiazole ring, which is the most acidic proton, without competing nucleophilic attack at the C2 position. Anhydrous conditions are paramount as organolithium reagents react violently with water.

Materials:

-

2-Chlorothiazole

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous hexanes or toluene for rinsing

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2-chlorothiazole (1.0 eq.) dissolved in anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour to facilitate the complete formation of the 2-chloro-5-lithiothiazole intermediate.

-

Stannylation: Tributyltin chloride (1.2 eq.) is added dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred overnight. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-Chloro-5-(tributylstannyl)thiazole.

Application in Stille Cross-Coupling Reactions

The paramount application of 2-Chloro-5-(tributylstannyl)thiazole is in the Stille cross-coupling reaction. This reaction is a cornerstone of C-C bond formation, valued for its tolerance of a wide range of functional groups and its generally neutral reaction conditions.[4][6]

The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) catalyst.[4]

Sources

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. 889672-73-5 Cas No. | 2-Chloro-5-(tributylstannyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

- 6. Stille Coupling [organic-chemistry.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-(tributylstannyl)thiazole

This guide provides an in-depth analysis of the safety protocols and handling precautions required for 2-Chloro-5-(tributylstannyl)thiazole. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the minimization of risk during its use in a laboratory setting. The core philosophy of this guide is that true laboratory safety is achieved not by merely following steps, but by understanding the chemical's nature and the causality behind each procedural requirement.

Hazard Identification and Compound Profile

2-Chloro-5-(tributylstannyl)thiazole is an organotin compound, a class of chemicals known for significant toxicity.[1] The presence of the tributyltin moiety, in particular, dictates the compound's hazardous nature. Organotin compounds with three or four alkyl groups attached to the tin atom exhibit the highest degree of toxicity.[1] Understanding the specific hazards is the foundational step in establishing a robust safety protocol.

The compound is a liquid at room temperature with a density of 1.236 g/mL at 25 °C.[2] It is designated for storage at 2-8°C to maintain its stability.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 889672-73-5 | |

| Molecular Formula | C₁₅H₂₈ClNSSn | |

| Molecular Weight | 408.62 g/mol | |

| Form | Liquid | [2] |

| Density | 1.236 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.528 | [2] |

| Storage Temperature | 2-8°C |[2] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary risks associated with 2-Chloro-5-(tributylstannyl)thiazole.[2]

Table 2: GHS Hazard Classification for 2-Chloro-5-(tributylstannyl)thiazole

| Hazard Class | Hazard Code | Description |

|---|---|---|

| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed. |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. |

| Reproductive Toxicity (Category 1B) | H360FD | May damage fertility. May damage the unborn child. |

| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372 | Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H410 | Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |

Source:[2]

The signal word for this compound is "Danger".[2] This classification underscores the necessity for stringent controls and meticulous handling procedures at all times.

Toxicological Profile and Routes of Exposure

The primary toxicological concern with 2-Chloro-5-(tributylstannyl)thiazole stems from the tributyltin (TBT) group. Organotin compounds are readily absorbed through the skin, via ingestion, and by inhalation of vapors or aerosols.[1] They are known to affect the central nervous system and the immune system.[3] The H372 classification ("Causes damage to organs through prolonged or repeated exposure") indicates that chronic, low-level exposure can lead to cumulative organ damage, making consistent and proper use of personal protective equipment (PPE) non-negotiable.[2]

The reproductive toxicity (H360FD) is of paramount concern, indicating that exposure can impair fertility and harm a developing fetus.[2] This necessitates that all personnel, particularly those of reproductive age, are fully aware of these risks and are rigorously trained in the required handling protocols.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The hierarchy of controls prioritizes eliminating hazards, followed by substituting with less hazardous materials, implementing engineering controls, administrative controls, and finally, relying on PPE. For a specialized reagent like 2-Chloro-5-(tributylstannyl)thiazole, engineering controls and PPE are the most critical and practical lines of defense in a research setting.

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Engineering Controls:

-

Chemical Fume Hood: All handling of 2-Chloro-5-(tributylstannyl)thiazole must be conducted within a certified chemical fume hood.[3][4] This is the primary containment method to prevent the inhalation of any vapors or aerosols. The causality is simple: the hood draws airborne contaminants away from the user's breathing zone, providing a critical safety barrier.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[5]

Personal Protective Equipment (PPE): PPE is not a substitute for good engineering controls but is essential to protect from direct contact.[6] A multi-layered PPE approach is mandatory.[7]

Table 3: Personal Protective Equipment (PPE) Specification

| Protection Area | Equipment | Specification and Rationale |

|---|---|---|

| Eye & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are required to prevent splashes from reaching the eyes.[4] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes. |

| Hand | Double Gloving (Nitrile/Neoprene) | Chemical-impermeable gloves are mandatory.[4] Double gloving with a nitrile inner glove and a neoprene or other highly resistant outer glove provides enhanced protection. This is because organotins can permeate some glove materials over time. Gloves must be inspected for any signs of degradation or puncture before and during use and discarded immediately upon contamination.[7] |

| Body | Flame-Resistant Lab Coat | A fully buttoned laboratory coat protects the skin on the arms and torso.[4] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[4] |

| Respiratory | NIOSH-Approved Respirator | While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be available and used if there is any risk of generating vapors or aerosols outside of a fume hood, or in the event of a significant spill.[4][8] |

Safe Handling and Standard Operating Procedures

Meticulous adherence to standard operating procedures (SOPs) is critical. Never work with organotin reagents alone.[3]

Protocol 1: Weighing and Transferring the Reagent

-

Preparation: Cordon off the designated area within the fume hood.[3] Ensure all necessary glassware is dry and any required solvents are anhydrous, as some organotin compounds can react with water.[1][3]

-

Don PPE: Put on all required PPE as specified in Table 3.

-

Tare Container: Place a clean, dry, and sealed container (e.g., a round-bottom flask with a septum) on a tared balance inside the fume hood.

-

Syringe Transfer: As organotin reagents are often stored in Sure/Seal™ bottles, use a clean, dry syringe and needle to pierce the septum.[3] Pressurize the bottle slightly with an inert gas (e.g., Argon or Nitrogen).

-

Withdraw Reagent: Carefully draw the desired volume of the liquid reagent into the syringe.

-

Transfer to Flask: Insert the needle into the septum of the tared reaction flask and dispense the liquid.

-

Determine Mass: Weigh the flask to determine the exact mass of the reagent transferred.

-

Quench Syringe: Immediately quench the syringe and needle by flushing them multiple times with a suitable solvent (e.g., hexanes or toluene) into a designated organotin waste container.[3]

-

Secure Reagent Bottle: Remove the inert gas line from the reagent bottle. Cover the puncture hole in the septum with tape or high-vacuum grease and replace the cap securely. Parafilm can be used for an additional seal.[3]

Caption: A logical workflow minimizes exposure risk during handling.

Storage and Transport

Storage:

-

Temperature: Store the compound in a refrigerator at the recommended 2-8°C.[2]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.

-

Location: Store in a designated, secure, and well-ventilated area.[4] The storage area should be accessible only to authorized personnel. Organotins should be stored separately from incompatible materials, such as strong oxidizing agents.

Transport:

-

Classification: 2-Chloro-5-(tributylstannyl)thiazole falls under the transport classification for organotin compounds (e.g., UN3146 for solids or UN2788 for liquids, n.o.s.).[9]

-

Packaging: When transporting, either within the lab or between sites, use secondary containment to prevent spills in case the primary container fails. The container must be clearly labeled with the compound name and all relevant hazard pictograms.

Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

Personnel Exposure (First Aid):

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1][8]

Spill Response: A spill of an organotin compound must be treated as a serious incident.

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate. Restrict access to the area.[10]

-

Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you are not trained or do not have the proper equipment. For large spills (>1 L), evacuate and call emergency services.[10]

-

Contain: Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[1][11] Do not use combustible materials.

-

Collect: Carefully sweep or scoop up the absorbed material.[1] Place it into a designated, sealed, and clearly labeled hazardous waste container.[1][4]

-

Decontaminate: Decontaminate the spill area using a suitable method, such as washing with a detergent solution followed by solvent rinses (e.g., acetone), with all cleaning materials also being disposed of as hazardous waste.[4]

-

Report: Report the incident to the appropriate institutional authority, such as Environmental Health & Safety.[12]

Caption: A systematic approach to spill response is critical for safety.

Fire Response:

-

While not considered a significant fire hazard, containers may burn, emitting toxic fumes.[1][11]

-

Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, or carbon dioxide.[11][13]

-

Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8]

Waste Management and Decontamination

Waste Disposal: The high aquatic toxicity (H410) of this compound means that environmental release must be strictly avoided.[2]

-

Segregation: All waste containing 2-Chloro-5-(tributylstannyl)thiazole, including contaminated consumables like gloves, pipette tips, paper towels, and absorbent material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][4] The label must clearly state "Hazardous Waste: Organotin Compounds".[4]

-

Storage: Store hazardous waste containers in a secure, designated area away from general laboratory traffic until collection by institutional environmental health and safety personnel or a licensed hazardous waste disposal company.[4]

-

Disposal: Disposal must be carried out through an approved and licensed hazardous waste management facility.[14] Organotin waste is often disposed of in a controlled landfill or via incineration in a specialized facility equipped with afterburners and scrubbers.[14][15]

Decontamination Protocol: Proper decontamination of glassware and equipment is essential to prevent cross-contamination and accidental exposure.

-

Initial Rinse: Perform an initial rinse of the contaminated glassware with an organic solvent (e.g., acetone or toluene) directly into the designated organotin liquid waste container.[4] This removes the bulk of the residue.

-

Oxidative Soak: Prepare an oxidizing solution, such as 10% bleach or 20% nitric acid, in a designated basin inside a fume hood.[4]

-

Soak Equipment: Submerge the rinsed glassware in the oxidizing solution and allow it to soak overnight. This helps to break down residual organotin compounds.

-

Dispose of Solution: Carefully decant the oxidizing solution into a designated hazardous waste container for corrosive materials.[4]

-

Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water, before returning it to general use.[4]

By understanding the significant and varied hazards of 2-Chloro-5-(tributylstannyl)thiazole and adhering to the multi-layered safety protocols outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and environmental protection.

References

- Benchchem. (n.d.). Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals.

- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General reference for organotin compounds, as seen in "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)").

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96%.

- Fisher Scientific. (n.d.). Bis(tributyltin) Oxide MSDS.

- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Royal Society of Chemistry. (1998). Stability and storage problems in organotin speciation in environmental samples.

- Synquest Labs. (n.d.). Tributyltin chloride Safety Data Sheet.

- Benchchem. (n.d.). Personal protective equipment for handling Diphenylstannane.

- Fisher Scientific. (n.d.). Sigma Aldrich Fine Chemicals Biosciences 2-Chloro-5-(tributylstannyl)thiazole.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96% (Alternative Product Page).

- Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS.

- Apollo Scientific. (2023). Tributylstannyliodomethane Safety Data Sheet.

- University of California, Los Angeles (UCLA). (n.d.). Tributyltin hydride Standard Operating Procedure.

- Benchchem. (n.d.). Navigating the Risks: A Guide to Personal Protective Equipment for Stannane.

- Benchchem. (n.d.). Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds.

- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole Safety Data Sheet.

- BOC Sciences. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole.

- Toronto Research Chemicals. (2025). C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg.

- ChemicalBook. (2025). 2-Chloro-5-(tributylstannyl)-1,3-thiazole.

- Prasad, R., & Schafran, G. C. (2006). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Water Research, 40(3), 453-462.

- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.

- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.

- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(TRIBUTYLSTANNYL)THIAZOLE.

Sources

- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 2. 2-氯-三丁基噻唑-5-锡 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. blog.storemasta.com.au [blog.storemasta.com.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. bu.edu [bu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aksci.com [aksci.com]

- 14. capotchem.cn [capotchem.cn]

- 15. researchgate.net [researchgate.net]

Reactivity of the tributylstannyl group in thiazole compounds

An In-depth Technical Guide to the Reactivity of the Tributylstannyl Group in Thiazole Compounds

Authored by: A Senior Application Scientist

Abstract

The thiazole ring is a cornerstone heterocyclic scaffold in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its strategic functionalization is paramount in drug discovery and materials science. This technical guide provides an in-depth exploration of the reactivity of tributylstannylthiazoles, versatile organometallic intermediates that serve as powerful linchpins in molecular construction. The primary focus is on the palladium-catalyzed Stille cross-coupling reaction, a robust and highly tolerant method for carbon-carbon bond formation.[1][2] Additionally, this guide will cover other significant transformations, such as halogenation and protodestannylation, providing field-proven insights into reaction mechanisms, experimental design, and practical applications for researchers, scientists, and drug development professionals.

Foundational Principles: The Carbon-Tin Bond in Thiazoles

The utility of tributylstannylthiazoles stems from the unique nature of the carbon-tin (C-Sn) bond. This bond is relatively weak and highly polarizable, with the carbon atom possessing a nucleophilic character. This inherent reactivity allows the tributylstannyl group to act as a versatile carbanion equivalent, capable of participating in a range of transmetalation reactions.[3]

Unlike more reactive organometallics like organolithium or Grignard reagents, organostannanes, including 2-(tributylstannyl)thiazole and 5-(tributylstannyl)thiazole, exhibit remarkable stability towards air and moisture.[4][5] This stability simplifies handling and purification while offering exceptional tolerance for a wide array of functional groups such as esters, ketones, amides, and nitro groups, a significant advantage in the synthesis of complex molecules.[6]

The reactivity of the tributylstannyl group is primarily harnessed in palladium-catalyzed cross-coupling reactions, but it is also susceptible to cleavage by various electrophiles.[2] The following sections will detail these key transformations.

Diagram 1: General Reactivity Pathways

Caption: Overview of the primary reaction pathways for tributylstannylthiazoles.

The Workhorse Reaction: Stille Cross-Coupling

The Stille reaction is the most prominent application of tributylstannylthiazoles, enabling the formation of a C-C bond between the thiazole ring and various sp²- or sp³-hybridized carbon centers.[4][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability and broad substrate scope.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Stille reaction has been studied extensively and proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an organic halide or triflate (R-X). This step forms a Pd(II) intermediate.[6][9] The reactivity of the halide is crucial, with iodides reacting faster than bromides, while chlorides are often too unreactive.[9]

-

Transmetalation : This is the key step where the tributylstannylthiazole transfers its thiazole group to the palladium center, displacing the halide. The precise mechanism can vary, but it often involves an associative pathway where the organostannane coordinates to the palladium before the group transfer occurs.[4] This step regenerates a trialkyltin halide (Bu₃Sn-X).

-

Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together and detaching from the metal. This forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]

Diagram 2: The Stille Reaction Catalytic Cycle

Caption: Step-by-step workflow for a typical Stille cross-coupling experiment.

Methodology

-

Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and if required, a copper(I) iodide co-catalyst (0.05 eq).

-

Causality: Using dry glassware is critical to prevent hydrolysis of reagents and deactivation of the catalyst.

-

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would inhibit the catalytic cycle. An inert atmosphere preserves its activity.

-

-

Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Then, add the 5-(tributylstannyl)thiazole (1.2 eq) via syringe.

-

Causality: Degassed solvent removes dissolved oxygen. A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.

-

-

Reaction Execution : Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). [1] * Causality: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the cycle.

-